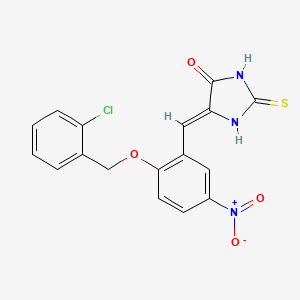

(Z)-5-(2-((2-chlorobenzyl)oxy)-5-nitrobenzylidene)-2-thioxoimidazolidin-4-one

Description

This compound belongs to the arylideneimidazolidinone family, characterized by a (Z)-configured benzylidene moiety fused to a 2-thioxoimidazolidin-4-one core. Key structural features include:

- 2-Chlorobenzyloxy group: Enhances lipophilicity and influences electronic properties.

- Nitro substituent at position 5: A strong electron-withdrawing group that may modulate reactivity and biological activity.

- Thioxo group at position 2: Contributes to hydrogen bonding and tautomerism .

While direct synthetic data for this compound are absent in the provided evidence, its analogs (e.g., thiohydantoin derivatives) are typically synthesized via Knoevenagel condensation between substituted aldehydes and thiohydantoin under basic conditions .

Properties

IUPAC Name |

(5Z)-5-[[2-[(2-chlorophenyl)methoxy]-5-nitrophenyl]methylidene]-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN3O4S/c18-13-4-2-1-3-10(13)9-25-15-6-5-12(21(23)24)7-11(15)8-14-16(22)20-17(26)19-14/h1-8H,9H2,(H2,19,20,22,26)/b14-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCBGKULPZZGXTK-ZSOIEALJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])C=C3C(=O)NC(=S)N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])/C=C\3/C(=O)NC(=S)N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(2-((2-chlorobenzyl)oxy)-5-nitrobenzylidene)-2-thioxoimidazolidin-4-one typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the thioxoimidazolidinone core: This can be achieved by reacting an appropriate imidazolidinone precursor with a sulfurizing agent such as Lawesson’s reagent.

Introduction of the nitrobenzylidene group: This step involves the condensation of the thioxoimidazolidinone intermediate with 2-nitrobenzaldehyde under basic conditions to form the benzylidene moiety.

Attachment of the chlorobenzyl group: The final step involves the alkylation of the benzylidene intermediate with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-(2-((2-chlorobenzyl)oxy)-5-nitrobenzylidene)-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso derivatives or other oxidized products.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(Z)-5-(2-((2-chlorobenzyl)oxy)-5-nitrobenzylidene)-2-thioxoimidazolidin-4-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (Z)-5-(2-((2-chlorobenzyl)oxy)-5-nitrobenzylidene)-2-thioxoimidazolidin-4-one is largely dependent on its interaction with biological targets. The compound may exert its effects through:

Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.

Pathways Involved: Interfering with cellular pathways such as signal transduction, apoptosis, or metabolic processes.

Comparison with Similar Compounds

Key Observations :

- Electron-rich substituents (e.g., methoxy, benzodioxole) enable faster reactions and higher yields (≥90%) .

- Bulky groups (e.g., phenanthrene) require longer reaction times but achieve near-quantitative yields after methylation .

- The nitro group in the target compound may reduce yield due to steric and electronic effects, similar to nitro-substituted thiazolidinediones (e.g., 64–72% yields in ) .

Physical Properties

Melting points and spectral data reflect structural variations:

Key Observations :

Biological Activity

(Z)-5-(2-((2-chlorobenzyl)oxy)-5-nitrobenzylidene)-2-thioxoimidazolidin-4-one is a synthetic compound with a complex structure that suggests potential for various biological activities. The presence of functional groups such as a thioxoimidazolidinone core, nitro group, and chlorobenzyl ether indicates that this compound may exhibit significant pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 389.81 g/mol. Its structure can be represented as follows:

Antimicrobial Activity

Compounds containing thiazolidinone or imidazolidinone structures have been reported to exhibit antimicrobial properties. For instance, similar derivatives have shown efficacy against various bacterial strains, suggesting that this compound could potentially act as an antimicrobial agent. The nitro group is known to enhance the antibacterial activity by disrupting bacterial cell wall synthesis.

Anticancer Properties

Research on related compounds has indicated that thiazolidinone derivatives possess anticancer properties. A study demonstrated that certain thiazolidine derivatives exhibited cytotoxic effects on cancer cell lines, which could be attributed to their ability to induce apoptosis and inhibit cell proliferation. The unique combination of the chlorobenzyl ether and nitro group in this compound may enhance its anticancer activity.

Anticonvulsant Activity

The structural features of this compound suggest potential anticonvulsant activity. Compounds with similar heterocyclic structures have been evaluated in animal models, showing promising results in reducing seizure frequency and severity.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key structural features and their associated biological activities based on existing literature:

| Structural Feature | Biological Activity | Reference |

|---|---|---|

| Thioxoimidazolidinone core | Antimicrobial | |

| Nitro group | Anticancer | |

| Chlorobenzyl ether | Enhanced lipophilicity |

Case Studies

- Antimicrobial Efficacy : A study conducted on thiazolidinone derivatives showed that compounds with similar structures exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The introduction of a nitro group was found to enhance this activity due to its electron-withdrawing nature, which increases the electrophilicity of the compound.

- Cytotoxicity Against Cancer Cell Lines : Research involving thiazole-integrated compounds demonstrated that modifications at specific positions significantly affected cytotoxicity. For example, compounds with electron-donating groups showed improved efficacy against A-431 and Jurkat cell lines, indicating that similar modifications in this compound could optimize its anticancer properties.

- Anticonvulsant Activity : In a picrotoxin-induced convulsion model, thiazole derivatives were assessed for their anticonvulsant properties. Compounds exhibiting specific substitutions showed reduced seizure activity, suggesting that this compound may also possess similar therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.